molecular formula C4H4BrN3O2 B1315764 4-Bromo-1-methyl-2-nitro-1h-imidazole CAS No. 121816-79-3

4-Bromo-1-methyl-2-nitro-1h-imidazole

Cat. No.: B1315764
CAS No.: 121816-79-3
M. Wt: 206 g/mol
InChI Key: JSBYDLKQWOUNMQ-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-2-nitro-1H-imidazole is a heterocyclic compound containing an imidazole ring substituted with bromine, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole typically involves the bromination of 1-methyl-2-nitroimidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-1-methyl-2-nitro-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-2-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antifungal effects. The bromine and methyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1H-imidazole
  • 1-Methyl-2-nitro-1H-imidazole
  • 2-Bromo-4-nitro-1H-imidazole

Uniqueness

4-Bromo-1-methyl-2-nitro-1H-imidazole is unique due to the presence of all three substituents (bromine, methyl, and nitro) on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

4-bromo-1-methyl-2-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-7-2-3(5)6-4(7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBYDLKQWOUNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559319
Record name 4-Bromo-1-methyl-2-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121816-79-3
Record name 4-Bromo-1-methyl-2-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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